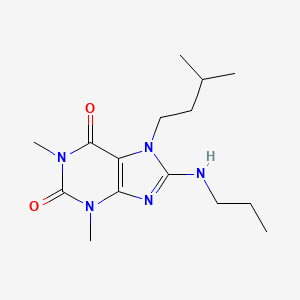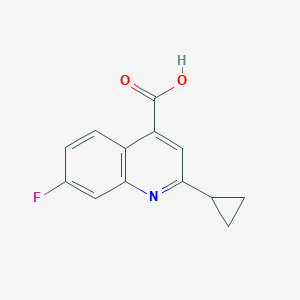
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is a chemical compound that belongs to the quinolone family of compounds . It has a molecular formula of C13H10FNO2 and a molecular weight of 231.22 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The molecule contains a cyclopropyl group and a fluorine atom attached to the quinoline ring, and a carboxylic acid group attached to the 4-position of the quinoline ring .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activities
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid derivatives have shown significant potential in antimycobacterial activities. Compounds synthesized from this chemical structure have demonstrated in vitro and in vivo effectiveness against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Photochemical Properties
Research has been conducted on the photochemistry of similar compounds, demonstrating low-efficiency substitution and decarboxylation under various conditions, which highlights the compound's stability and potential modification pathways (Mella, Fasani, & Albini, 2001).
Synthesis and Antibacterial Activity
Various derivatives have been synthesized for antibacterial applications. These compounds exhibit moderate activity against an assortment of bacterial species, indicating their potential as antibacterial agents (Abu-Sheaib, Zahra, El-Abadelah, & Voelter, 2008).
Antimicrobial Study of Fluoroquinolone-based Derivatives
Fluoroquinolone-based derivatives of 2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid have been studied for their antifungal and antibacterial activities, demonstrating promising results in this area (Patel & Patel, 2010).
Antitumor Activity
Derivatives of this compound have displayed significant antitumor activity against various human tumor cell lines, especially breast carcinoma, indicating their potential in cancer treatment (El-Abadelah, Abu Shuheil, Hassuneh, Al-Hiari, & Qaisi, 2007).
Eigenschaften
IUPAC Name |
2-cyclopropyl-7-fluoroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-8-3-4-9-10(13(16)17)6-11(7-1-2-7)15-12(9)5-8/h3-7H,1-2H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRYZZREWPGFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-7-fluoroquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

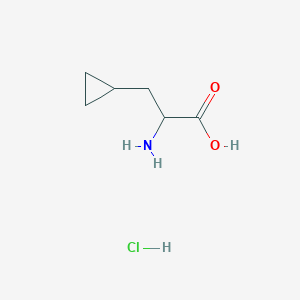
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)
![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)
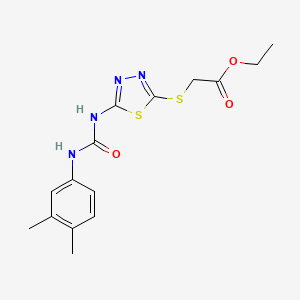
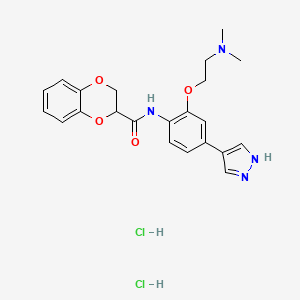
![N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2379023.png)
![3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2379027.png)
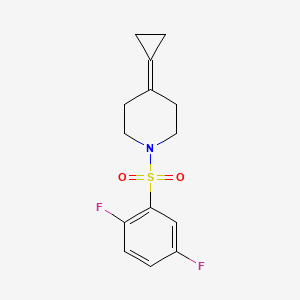
![(3aR,6aS)-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B2379029.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2379031.png)
![N-[2-(3-Hydroxyoxan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2379032.png)
